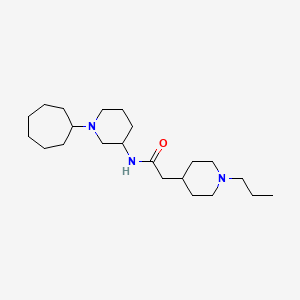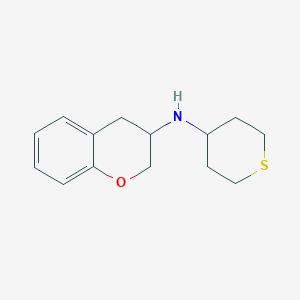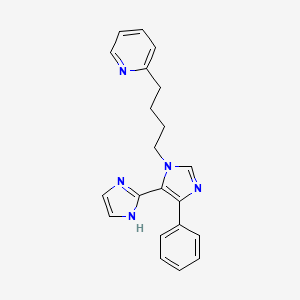![molecular formula C14H12N4 B3809774 2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B3809774.png)
2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine
描述
2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a phenyl group, which is further substituted with a 1-methylpyrazol-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine typically involves the reaction of an aryl-substituted pyrazole with a suitable pyrazine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an arylboronic acid reacts with a halogenated pyrazine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazine and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
相似化合物的比较
Similar Compounds
2-Phenylpyrazine: Lacks the 1-methylpyrazol-3-yl group, making it less complex.
3-(1-Methylpyrazol-3-yl)phenylpyrazole: Similar structure but with a pyrazole ring instead of a pyrazine ring.
Uniqueness
2-[3-(1-Methylpyrazol-3-yl)phenyl]pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science .
属性
IUPAC Name |
2-[3-(1-methylpyrazol-3-yl)phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-18-8-5-13(17-18)11-3-2-4-12(9-11)14-10-15-6-7-16-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCXBQJJBJZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B3809693.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3809699.png)
![ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B3809711.png)

![N-[(1R)-1-(3-methoxyphenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B3809724.png)
![3-isopropyl-1-methyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B3809728.png)
![1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine](/img/structure/B3809729.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methylbenzamide](/img/structure/B3809736.png)
![4-[2-(2-fluorophenyl)ethyl]-5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3809743.png)
![[1-(1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B3809748.png)
![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B3809751.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2'-methoxybiphenyl-3-carboxamide](/img/structure/B3809752.png)


